molecular formula C11H13ClFNO B3386462 2-chloro-N-[2-(4-fluorophenyl)ethyl]propanamide CAS No. 731012-02-5

2-chloro-N-[2-(4-fluorophenyl)ethyl]propanamide

Cat. No.: B3386462
CAS No.: 731012-02-5
M. Wt: 229.68 g/mol
InChI Key: WOWKFKLKYPRKOR-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(4-fluorophenyl)ethyl]propanamide is a chemical compound with the molecular formula C11H13ClFNO and a molecular weight of 229.68 g/mol . This compound is characterized by the presence of a chloro group, a fluorophenyl group, and a propanamide moiety. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(4-fluorophenyl)ethyl]propanamide typically involves the reaction of 4-fluoroaniline with chloroacetyl chloride in the presence of a base such as triethylamine . The reaction is carried out under mild conditions, and the product is purified through standard techniques such as recrystallization or chromatography.

Industrial Production Methods

For industrial production, the process is scaled up using similar reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction is monitored to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(4-fluorophenyl)ethyl]propanamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various amides, thioethers, or ethers, while oxidation and reduction reactions can produce corresponding alcohols or ketones.

Scientific Research Applications

2-chloro-N-[2-(4-fluorophenyl)ethyl]propanamide is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(4-fluorophenyl)ethyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluorophenyl groups play a crucial role in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-[1-(4-fluorophenyl)ethyl]propanamide
  • 2-chloro-N-(4-fluorophenyl)-N-isopropylacetamide
  • 2-chloro-4-fluoro-5-nitrobenzaldehyde

Uniqueness

2-chloro-N-[2-(4-fluorophenyl)ethyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications in research and industry .

Properties

IUPAC Name

2-chloro-N-[2-(4-fluorophenyl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClFNO/c1-8(12)11(15)14-7-6-9-2-4-10(13)5-3-9/h2-5,8H,6-7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOWKFKLKYPRKOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCC1=CC=C(C=C1)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801242459
Record name 2-Chloro-N-[2-(4-fluorophenyl)ethyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801242459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

731012-02-5
Record name 2-Chloro-N-[2-(4-fluorophenyl)ethyl]propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=731012-02-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-[2-(4-fluorophenyl)ethyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801242459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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